Cas no 5437-40-1 (Benzoic acid,2-amino-3-ethyl-)

Benzoic acid,2-amino-3-ethyl- structure
Benzoic acid,2-amino-3-ethyl- structure
Product name:Benzoic acid,2-amino-3-ethyl-
CAS No:5437-40-1
MF:C9H11NO2
MW:165.18914
MDL:MFCD11193650
CID:381737
PubChem ID:226044

Benzoic acid,2-amino-3-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-amino-3-ethyl-
    • 2-amino-3-ethylbenzoic acid
    • 2-Amino-3-aethylbenzoesaeure
    • 3-Aethyl-anilin
    • 3-ethyl-aniline
    • 3-ethylanthranilic acid
    • 3-Ethylanthranilsaeure
    • 3-Ethyl-anthranilsaeure
    • 3-Ethylbenzenamine
    • 3-ethylphenylamine
    • ANILINE, m-ETHYL-
    • Benzenamine, 3-ethyl-
    • BRN 0636282
    • EINECS 209-594-8
    • m-EtC6H4-NH2
    • m-ethylaniline
    • m-ethyl-aniline
    • NSC 16054
    • Benzoic acid, 2-amino-3-ethyl-
    • D80934
    • SBQAYBZZYVWGTL-UHFFFAOYSA-N
    • NSC-16054
    • DTXSID20969468
    • MFCD11193650
    • CS-0161458
    • BS-17546
    • 5437-40-1
    • NSC16054
    • SCHEMBL808482
    • EN300-63920
    • ethyl-aminobenzoic acid
    • AKOS009259998
    • BB 0265990
    • 2-amino-3-ethylbenzoicacid
    • DS-010410
    • MDL: MFCD11193650
    • Inchi: InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: SBQAYBZZYVWGTL-UHFFFAOYSA-N
    • SMILES: CCC1=C(C(=CC=C1)C(=O)O)N

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 158-159 ºC
  • Boiling Point: 326.4°Cat760mmHg
  • Flash Point: 151.2°C
  • Refractive Index: 1.601
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 63.32
  • LogP: 2.11060

Benzoic acid,2-amino-3-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VN654-250mg
Benzoic acid,2-amino-3-ethyl-
5437-40-1 95+%
250mg
1502CNY 2021-05-07
A2B Chem LLC
AV57671-5g
2-amino-3-ethylbenzoic acid
5437-40-1 95%
5g
$1397.00 2024-04-19
1PlusChem
1P01A9HJ-100mg
2-amino-3-ethylbenzoic acid
5437-40-1 95%
100mg
$74.00 2024-04-30
eNovation Chemicals LLC
D373522-1g
2-AMINO-3-ETHYLBENZOIC ACID
5437-40-1 95%
1g
$785 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232098-1g
2-Amino-3-ethylbenzoic acid
5437-40-1 97%
1g
¥2477.00 2024-05-09
Enamine
EN300-63920-5.0g
2-amino-3-ethylbenzoic acid
5437-40-1 95%
5.0g
$1293.0 2023-02-13
Alichem
A010000078-500mg
2-Amino-3-ethylbenzoic acid
5437-40-1 97%
500mg
$782.40 2023-09-01
Alichem
A010000078-1g
2-Amino-3-ethylbenzoic acid
5437-40-1 97%
1g
$1564.50 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VN654-200mg
Benzoic acid,2-amino-3-ethyl-
5437-40-1 95+%
200mg
940.0CNY 2021-07-15
eNovation Chemicals LLC
D373522-5g
2-AMINO-3-ETHYLBENZOIC ACID
5437-40-1 95%
5g
$1350 2024-08-03

Benzoic acid,2-amino-3-ethyl- Related Literature

  • 1. Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR study
    Maruta Boyd,Ho H. Lee,Robert F. Anderson,William A. Denny J. Chem. Soc. Perkin Trans. 2 1994 291

Additional information on Benzoic acid,2-amino-3-ethyl-

Benzoic Acid, 2-Amino-3-Ethyl-: A Comprehensive Overview

Benzoic acid, 2-amino-3-ethyl- is a unique organic compound with the CAS registry number 5437-40-1. This compound belongs to the family of aromatic carboxylic acids and features a benzene ring substituted with an amino group at position 2 and an ethyl group at position 3. Its chemical name is derived from its structural configuration, where the carboxylic acid functional group (-COOH) occupies the para-position relative to the amino group (-NH2), while the ethyl substituent adds further complexity to its molecular architecture.

The compound's structure provides a platform for various chemical reactions and biological interactions. The presence of both an amino and a carboxylic acid group renders it amenable to nucleophilic and electrophilic substitutions, as well as condensation reactions. These properties make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Recent research has highlighted the potential of 2-amino-3-ethylbenzoic acid in drug discovery. Studies have focused on its ability to modulate cellular pathways involved in inflammation, apoptosis, and oncogenesis. For instance, a 2023 publication explored its role as a potential inhibitor of matrix metalloproteinases (MMPs), which are enzymes implicated in cancer metastasis and tissue remodeling. This finding underscores the compound's utility in developing novel therapeutic agents for diseases characterized by excessive MMP activity.

Moreover, investigations into theBenzoic acid, 2-amino-3-ethyl-'s pharmacokinetic profile have revealed promising bioavailability and metabolic stability. Preclinical trials suggest that it can effectively cross the blood-brain barrier, making it a candidate for neurodegenerative disorders such as Alzheimer's disease. Its ability to scavenge reactive oxygen species (ROS) has also been noted, positioning it as a potential antioxidant in combating oxidative stress-related pathologies.

From a synthetic chemistry perspective, the compound serves as a versatile building block. Its amino group can undergo alkylation or acylation reactions, while the carboxylic acid moiety can participate in esterification or amidation processes. These transformations enable the creation of derivatives with tailored biological activities, thereby expanding its utility in diverse biomedical applications.

Current advancements inBenzoic acid, 2-amino-3-ethyl-'s application are driven by interdisciplinary research efforts. Collaborations between chemists, biologists, and pharmacologists have led to the identification of new pathways through which this compound exerts its effects. For example, recent studies have elucidated its interaction with transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammation regulation.

Looking ahead, the exploration ofBenzoic acid, 2-amino-3-ethyl-'s therapeutic potential is expected to intensify. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and minimize off-target effects. These efforts are supported by advancements in computational chemistry, which allow for the prediction of molecular interactions and the design of more effective derivatives.

In summary,Benzoic acid, 2-amino-3-ethyl- stands out as a multifaceted compound with significant implications for biomedical research. Its unique structural features, coupled with its diverse reactivity and emerging biological activities, position it as a valuable tool in drug development and beyond.

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